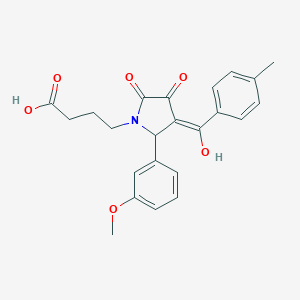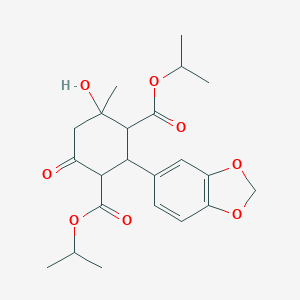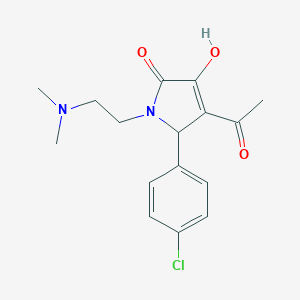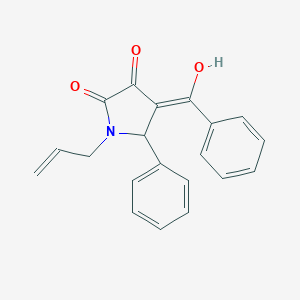![molecular formula C21H21N3O4S B282594 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The compound 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to have analgesic and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it a versatile compound that can be used in various scientific studies. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of this compound to make it more readily available for scientific studies.
Conclusion:
In conclusion, 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a novel compound that has shown promising results in various scientific studies. Its unique synthesis method and multiple therapeutic effects make it a versatile compound that can be used in various scientific studies. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for scientific use.
Métodos De Síntesis
The synthesis of 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves the condensation of 3,4-dimethoxybenzaldehyde, methylglyoxal, and thiourea in the presence of an acid catalyst. The resulting product is then reacted with phenylacetyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
The compound 2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases and as an analgesic agent.
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-24-20(26)16(11-14-9-10-17(27-2)18(12-14)28-3)23-21(24)29-13-19(25)22-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,25)/b16-11- |
Clave InChI |
PXJRKFBJSZLDIL-WJDWOHSUSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/N=C1SCC(=O)NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)N=C1SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)


![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)


![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)